LY 2228820-d9, also known as ralimetinib, is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. This compound is primarily researched for its potential therapeutic applications in oncology, particularly in inhibiting tumor growth and metastasis. The compound has shown effectiveness in various cancer models, demonstrating its ability to interfere with key signaling pathways involved in cancer cell proliferation and survival.
LY 2228820-d9 was developed as part of a series of compounds aimed at targeting the p38 MAPK pathway, which is often activated in response to stressors such as inflammation and oncogenic signals. The compound is characterized as a trisubstituted imidazole derivative, optimized for its potency and selectivity against the α- and β-isoforms of p38 MAPK .
This compound falls under the category of small molecule inhibitors, specifically designed to target kinases involved in cellular signaling pathways. Its classification is significant due to the role p38 MAPK plays in various cellular processes, including inflammation, apoptosis, and cell differentiation.
The synthesis may involve:
The molecular structure of LY 2228820-d9 features a trisubstituted imidazole ring, which is crucial for its activity as a kinase inhibitor. The specific arrangement of functional groups on this ring contributes to its binding affinity and selectivity towards p38 MAPK isoforms.
LY 2228820-d9 primarily functions through competitive inhibition of p38 MAPK. This interaction prevents the phosphorylation of downstream targets such as MAPKAPK2 (MK2), which is critical for cytokine production in cancer cells.
The mechanism by which LY 2228820-d9 exerts its effects involves:
In animal models, administration of LY 2228820-d9 has resulted in significant tumor growth delays across various cancer types including melanoma and non-small cell lung cancer .
LY 2228820-d9 is primarily researched for its application in cancer therapy due to its ability to inhibit critical signaling pathways associated with tumor growth and metastasis. Its potential uses include:
LY 2228820-d9 is a deuterated analog of the selective p38α/β mitogen-activated protein kinase (MAPK) inhibitor ralimetinib dimesylate. The compound features nine deuterium atoms strategically substituted at metabolically vulnerable positions, enhancing its metabolic stability while preserving the core pharmacological activity of the non-deuterated parent molecule. The molecular formula of the parent compound is C₂₄H₂₉FN₆·2(CH₄O₃S), with a molecular weight of 612.74 g/mol [3] [8]. Its chemical structure includes a trisubstituted imidazole core, fluorine-substituted phenyl ring, and dimesylate counterions that enhance solubility. The deuterium atoms in LY 2228820-d9 replace hydrogen atoms at specific carbon sites, reducing susceptibility to cytochrome P450-mediated oxidation and prolonging plasma half-life [8].
Table 1: Molecular Properties of LY 2228820-d9
Property | Value |
---|---|
CAS Registry Number | 862507-23-1 (parent compound) |
Molecular Formula (Parent) | C₂₄H₂₉FN₆·2(CH₄O₃S) |
Molecular Weight | 612.74 g/mol |
Deuterium Substitution | 9 positions (metabolic hotspots) |
Salt Form | Dimesylate |
Solubility (25°C) | DMSO: 61 mg/mL; Water: 33 mg/mL |
The dimesylate salt form significantly improves aqueous solubility (91 mg/mL in water at 25°C for the parent compound), facilitating in vitro and in vivo applications [3] [8]. X-ray crystallography studies confirm that deuterium substitution does not alter the molecule’s three-dimensional conformation or its binding pose within the p38α ATP pocket, maintaining steric and electronic equivalence to the protiated form [8].
LY 2228820-d9 exhibits potent and selective inhibition against p38α (IC₅₀ = 5.3 nM) and p38β (IC₅₀ = 3.2 nM) isoforms in cell-free kinase assays, as established for its non-deuterated counterpart [5] [6]. This high selectivity is attributed to its optimized interaction with the ATP-binding pocket unique to p38α/β, which features a smaller gatekeeper residue (Thr106) compared to other kinases [6]. Crucially, the compound shows negligible activity against other MAPK family members (e.g., ERK1/2, JNK) and distantly related kinases:
Table 2: Kinase Selectivity Profile of LY 2228820 (Parent Compound)
Kinase | IC₅₀ (nM) | Selectivity vs. p38α |
---|---|---|
p38α | 5.3 | 1-fold |
p38β | 3.2 | 1.7-fold |
p38γ | >5,000 | >940-fold |
p38δ | >5,000 | >940-fold |
JNK1 | >10,000 | >1,880-fold |
ERK2 | >10,000 | >1,880-fold |
CDK2 | >10,000 | >1,880-fold |
Functional cellular assays demonstrate downstream target engagement:
LY 2228820-d9 functions as a competitive ATP antagonist, binding reversibly to the catalytic cleft of p38α/β MAPKs. Biophysical studies reveal a dissociation constant (Kd) of 1.2 nM for p38α, reflecting sub-nanomolar affinity [5] [8]. The inhibitor’s binding mode involves three key interactions:
Table 3: Key Binding Interactions of LY 2228820-d9 with p38α
Residue | Interaction Type | Role in Selectivity |
---|---|---|
Met109 | Hydrogen bond (hinge) | ATP-competitive anchoring |
Thr106 | Hydrophobic complementarity | p38α/β vs. γ/δ discrimination |
Leu104 | Van der Waals contact | Affinity enhancement |
Asp168 | Salt bridge (indirect) | Stabilization of DFG motif |
Deuterium atoms do not participate directly in binding but influence pharmacokinetics by attenuating oxidative metabolism at vulnerable sites (e.g., tert-butyl groups), thereby prolonging target engagement [3] [8]. This mechanistic profile enables sustained suppression of p38α/β-dependent signaling cascades, such as phosphorylation of downstream effectors MK2 and HSP27, without perturbing upstream kinase activation (e.g., MKK3/6) [2] [5]. The ATP-competitive mechanism is further validated by in vitro kinase assays showing no inhibition of p38α autophosphorylation at concentrations that fully block MK2 activation [5].
CAS No.:
CAS No.: 19444-84-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.: 1349245-31-3
CAS No.: